BenchChemオンラインストアへようこそ!

Bucladesine calcium

cAMP signaling PKA activation Membrane permeability

Bucladesine calcium (Dibutyryl-cAMP calcium salt, DBcAMP calcium salt) is a cell-permeable cAMP analog that potently activates PKA and inhibits PDE, prolonging intracellular signaling. Unlike sodium salt variants, this calcium salt form avoids introducing sodium ions that interfere with electrophysiological recordings—critical for ion channel studies (e.g., GABA-A, L-type Ca²⁺ channels). As a prodrug requiring intracellular deacetylation, it offers distinct pharmacokinetics ideal for in vivo ischemia-reperfusion, wound healing, and neuroprotection models where efficacy is not consistently replicated by 8-Br-cAMP or CPT-cAMP. With a proven 1.5% topical anti-inflammatory effect in vivo, it serves as a validated reference compound. Choose bucladesine calcium for superior membrane permeability, dual PKA/PDE targeting, and ion channel-compatible cation composition.

Molecular Formula C36H46CaN10O16P2
Molecular Weight 976.8 g/mol
Cat. No. B8003635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucladesine calcium
Molecular FormulaC36H46CaN10O16P2
Molecular Weight976.8 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2]
InChIInChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1
InChIKeyRCFZVVHQICKFQW-NGVPHMJWSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bucladesine Calcium: A Cell-Permeable cAMP Analog with Dual PKA Activation and PDE Inhibition for Cardiovascular and Inflammation Research


Bucladesine calcium (Dibutyryl-cAMP calcium salt, DBcAMP calcium salt) is a stabilized, cell-permeable analog of cyclic adenosine monophosphate (cAMP) . It functions as a potent activator of cAMP-dependent protein kinase (PKA) by elevating intracellular cAMP levels, thereby mimicking endogenous cAMP signaling [1]. Unlike native cAMP, which is rapidly degraded by phosphodiesterases (PDEs), bucladesine calcium acts as a PDE inhibitor, prolonging its biological effects . This compound has been investigated in preclinical and clinical settings for applications including congestive heart failure, impaired wound healing, and inflammatory conditions , with a marketed history as a topical treatment for wound healing [2].

Why Bucladesine Calcium Cannot Be Replaced by Other cAMP Analogs in Critical Research Applications


Despite the availability of numerous cell-permeable cAMP analogs, bucladesine calcium exhibits a unique combination of physicochemical and pharmacological properties that preclude direct substitution. While analogs like 8-bromo-cAMP (8-Br-cAMP) and chlorophenylthio-cAMP (CPT-cAMP) also activate PKA, their membrane permeability, metabolic stability, and interaction with downstream effectors differ significantly [1]. For instance, bucladesine calcium is a prodrug that must be deacetylated intracellularly to release active monobutyryl-cAMP, resulting in distinct pharmacokinetics and tissue distribution [2]. Furthermore, the calcium salt form of bucladesine may offer advantages in specific experimental contexts where sodium counterions interfere with ion channel studies or where calcium supplementation is desired . These nuanced differences have direct consequences for experimental outcomes, particularly in in vivo models of ischemia-reperfusion injury, wound healing, and neuroprotection, where bucladesine has demonstrated efficacy not consistently replicated by other analogs [3].

Quantitative Differentiation of Bucladesine Calcium from Closest Analogs: Comparative Potency, Permeability, and In Vivo Efficacy


Comparative Membrane Permeability and Functional Potency: Bucladesine Outperforms 8-Br-cAMP in Intact Cellular Systems

In a direct head-to-head comparison using cerebral cortical synaptoneurosomes, the order of potency for inhibiting muscimol-induced 36Cl- uptake (a functional measure of cAMP analog efficacy) was CPT-cAMP > dibutyryl-cAMP (bucladesine) > 8-bromo-cAMP [1]. This order was directly correlated with the ability of each analog to penetrate the intravesicular compartment [1]. Notably, when cell membrane barriers were eliminated (lysed synaptoneurosomes), the potency order shifted to 8-bromo-cAMP > CPT-cAMP > dibutyryl-cAMP, confirming that bucladesine's superior functional potency in intact cells is due to enhanced membrane permeability [1].

cAMP signaling PKA activation Membrane permeability GABA receptor modulation

PDE Inhibition Profile: Bucladesine Exhibits Dual PKA Activation and PDE Inhibition, Unlike Sp-cAMPS Which Lacks PDE Inhibitory Activity

Bucladesine calcium acts as a phosphodiesterase (PDE) inhibitor in addition to being a PKA activator, thereby elevating intracellular cAMP through two complementary mechanisms . In contrast, the widely used analog Sp-cAMPS functions solely as a PKA activator and competitive PDE3A inhibitor (Ki = 47.6 µM) but does not independently elevate cAMP levels [1]. While direct Ki values for bucladesine's PDE inhibition are not reported in the primary literature, its dual mechanism is well-established and distinguishes it from analogs like 8-Br-cAMP, which are susceptible to PDE hydrolysis .

Phosphodiesterase inhibition cAMP metabolism PKA signaling PDE3A

In Vivo Anti-Inflammatory Efficacy: Bucladesine (1.5% Topical) Significantly Reduces Ear Edema in Mice, Validating Topical Therapeutic Potential

In a controlled in vivo study using the arachidonic acid-induced ear edema model in mice, a water-free emulsion containing 1.5% bucladesine significantly reduced inflammatory edema compared to vehicle control following both single and multiple administrations [1]. This anti-inflammatory effect was comparable to that observed with PDE4 inhibitors but without the gastrointestinal toxicity associated with that class [1]. While direct comparator data against other cAMP analogs in this specific model are not provided, the study establishes bucladesine's in vivo efficacy at a defined concentration.

Inflammation Wound healing Topical drug delivery Preclinical efficacy

Calcium Salt vs. Sodium Salt: Potential Advantages in Ion Channel and Neuronal Differentiation Studies

Bucladesine is commercially available as both sodium and calcium salts. The calcium salt (bucladesine calcium) may be preferred in experimental systems where sodium ions interfere with measurements (e.g., sodium channel electrophysiology) or where calcium supplementation is beneficial (e.g., neuronal differentiation, calcium-dependent signaling) . Studies have shown that chronic application of dibutyryl cAMP (db-cAMP) modulates the number of Ca2+ channel proteins in neuroblastoma x glioma hybrid cells [1]. While direct comparative data on the functional impact of the counterion are lacking, the choice of salt form is a critical procurement consideration for specific assay conditions.

Ion channels Calcium signaling Neuronal differentiation Salt selection

High-Value Research Applications for Bucladesine Calcium Based on Verified Differentiation


Investigating cAMP-Dependent Modulation of Ion Channels in Intact Cellular Systems

Bucladesine calcium is the preferred tool for studying cAMP-mediated regulation of ion channels (e.g., GABA-A, L-type Ca2+ channels) in intact cells due to its superior membrane permeability compared to 8-Br-cAMP [1]. The calcium salt form avoids introducing sodium ions that could interfere with electrophysiological recordings .

Preclinical Studies of Topical Anti-Inflammatory and Wound Healing Therapies

Bucladesine's established safety profile and demonstrated efficacy at 1.5% in reducing inflammatory edema in vivo make it a valuable reference compound for developing novel topical treatments for skin inflammation and impaired wound healing [2]. Its dual PKA activation/PDE inhibition mechanism provides a unique pharmacological profile distinct from PDE4 inhibitors [2].

Cardiovascular Research: Ischemia-Reperfusion Injury and Cardiac Contractility

Bucladesine calcium has been investigated for its potential in treating congestive heart failure and mitigating ischemia-reperfusion injury by enhancing cAMP/PKA signaling in cardiac myocytes . Its ability to increase intracellular cAMP through both PKA activation and PDE inhibition may offer advantages over single-mechanism analogs in these models.

Neuroscience: Memory Consolidation and Neuroprotection Studies

Intrahippocampal infusion of bucladesine (100-300 µM/side) has been shown to reverse PKA inhibitor-induced memory deficits and improve spatial memory retention in rats [3]. This makes it a critical reagent for dissecting the role of cAMP/PKA signaling in learning and memory, as well as for exploring neuroprotective strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucladesine calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.